1-Amino-4-ethoxypyrrolidin-3-ol is a chemical compound with the molecular formula and a molecular weight of 146.19 g/mol. It is characterized by the presence of an amino group and an ethoxy substituent on a pyrrolidine ring. This compound is of interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.
1-Amino-4-ethoxypyrrolidin-3-ol belongs to the class of pyrrolidine derivatives. Pyrrolidines are five-membered cyclic amines that are widely studied for their pharmacological properties. This specific compound is classified based on its functional groups, which include an amino group and an ethoxy group attached to the pyrrolidine framework.
The synthesis of 1-Amino-4-ethoxypyrrolidin-3-ol typically involves a multi-step process that may include:
Common methods for synthesizing pyrrolidine derivatives include:
The exact conditions will depend on the desired stereochemistry and yield requirements.
1-Amino-4-ethoxypyrrolidin-3-ol has a unique molecular structure characterized by:
The structural representation can be described using InChI and SMILES notations:
InChI=1S/C6H14N2O2/c1-2-10-6-4-8(7)3-5(6)9/h5-6,9H,2-4,7H2,1H3CCOC1CC(N)C(C1)OThese notations help in identifying and modeling the compound in various chemical software environments.
1-Amino-4-ethoxypyrrolidin-3-ol can participate in several types of chemical reactions:
Common reagents for these reactions include:
The choice of reagents and conditions will influence the reaction pathways and products formed.
The mechanism of action for 1-Amino-4-ethoxypyrrolidin-3-ol involves its interaction with specific biological targets, such as enzymes or receptors. Pyrrolidine derivatives are known to exhibit significant binding affinity due to their structural similarity to naturally occurring neurotransmitters or other biologically active compounds.
Research indicates that compounds with similar structures can modulate neurotransmitter systems, potentially influencing pathways related to cognition and mood regulation .
1-Amino-4-ethoxypyrrolidin-3-ol is typically characterized by:
Key chemical properties include:
Relevant data points include:
These properties are critical for determining its behavior in various applications.
1-Amino-4-ethoxypyrrolidin-3-ol has several scientific applications:
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2
CAS No.: 39015-77-5